1,25-Dihydroxy-16-ene-23-yne-vitamin D3
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Overview
Description
Preparation Methods
The synthesis of ILX23-7553 involves the modification of the vitamin D3 molecule to include a 16-ene-23-yne structure. This modification is designed to reduce the hypercalcemic effects typically associated with vitamin D3 . The specific synthetic routes and reaction conditions for ILX23-7553 are not widely published, but it is known that the compound is formulated for oral administration .
Chemical Reactions Analysis
ILX23-7553 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically other vitamin D analogues with modified structures .
Scientific Research Applications
Mechanism of Action
ILX23-7553 exerts its effects by binding to vitamin D receptors on the surface of cancer cells. After binding, the compound and its receptor are internalized by the cells and localized to their nuclei . This interaction inhibits mitogenic stimulation, induces cellular differentiation, and inhibits cancer growth . The molecular targets and pathways involved include the inhibition of cell cycle progression and the induction of apoptosis .
Comparison with Similar Compounds
ILX23-7553 is unique among vitamin D analogues due to its reduced hypercalcemic effects. Similar compounds include:
Calcitriol: The active form of vitamin D3, which has significant hypercalcemic effects.
Paricalcitol: Another vitamin D analogue used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
ILX23-7553 stands out due to its ability to maintain antitumor activity while minimizing the risk of hypercalcemia .
Properties
CAS No. |
118694-43-2 |
---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H38O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,7-9,13,15-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1 |
InChI Key |
JKFZMIQMKFWJAY-RQJQXFIZSA-N |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1,25(OH)2-16-ene-23-yne-D3 1,25-(OH)2-16ene-23yne-D3 1,25-dihydroxy-16-ene-23-yne-vitamin D3 1,25-dihydroxy-delta(16)-23-yne-vitamin D3 1alpha,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D(3) 1alpha,25-dihydroxy-16ene, 23yne-vitamin D3 Ro 23-7553 Ro 23-7553, (3beta,5Z,7E)-isomer Ro-23-7553 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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